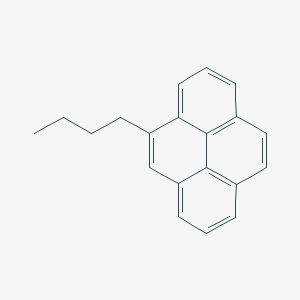

4-Butylpyrene

Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) Research

4-Butylpyrene is a specific chemical compound that belongs to the larger class of polycyclic aromatic hydrocarbons (PAHs). PAHs are organic compounds composed of multiple fused aromatic rings and are well-known subjects of scientific inquiry due to their prevalence as environmental pollutants and their potential carcinogenic and mutagenic properties. aaqr.orgnih.govresearchgate.net The physical and chemical characteristics of PAHs, such as their high boiling points, large molecular weights, and low vapor pressures, are influenced by the number and arrangement of their aromatic rings. aaqr.org

Within the vast family of PAHs, pyrene (B120774) stands out as a highly symmetrical, four-ringed hydrocarbon that has been extensively studied since its discovery in coal tar residue in 1837. researchgate.net Its notable electronic and photophysical properties have made it a foundational structure in various research fields. researchgate.net The study of substituted pyrenes, such as 4-butylpyrene, is a natural extension of this research, aiming to understand how the addition of different functional groups to the pyrene core modifies its intrinsic properties. uky.eduworktribe.com The butyl group in 4-butylpyrene, for instance, can influence its solubility and interactions with other molecules, making it a target of interest for specific applications.

Significance of Substituted Pyrene Architectures in Contemporary Chemical Science

The strategic modification of the pyrene structure by adding substituents at various positions is a key focus in modern chemical science. uky.edunjupt.edu.cn This functionalization allows for the fine-tuning of the molecule's electronic, optical, and physical properties. uky.edunjupt.edu.cn The ability to control these characteristics has made substituted pyrenes valuable components in the development of advanced materials. rsc.org

Substituted pyrene derivatives are integral to the field of organic electronics, where they are used as building blocks for materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). uky.eduworktribe.comresearchgate.net The introduction of different functional groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for designing efficient charge-transporting and light-emitting materials. uky.edu For example, attaching electron-donating or electron-accepting groups to the pyrene core can modulate its emissive properties, leading to materials with specific colors and high fluorescence quantum yields. acs.orgnih.gov

Furthermore, the introduction of bulky substituents, like the tert-butyl group, can be used to control the molecular packing in the solid state, which is a critical factor for charge carrier mobility in organic semiconductors. uky.edu In some cases, these groups also serve as protecting groups, directing further chemical modifications to specific positions on the pyrene ring system. worktribe.comrsc.org The diverse architectures achievable through pyrene substitution, from simple small molecules to complex dendritic structures, underscore the versatility of this chemical scaffold. uky.edu

Research Trajectories and Future Opportunities for 4-Butylpyrene Studies

Current research involving substituted pyrenes, including those with alkyl chains like the butyl group, is moving towards more complex and functional systems. One area of active investigation is the synthesis of novel pyrene-based materials for applications in photocatalysis and sensing. researchgate.netrsc.org For instance, pyrene derivatives are being incorporated into metal-organic frameworks (MOFs) to create materials with tailored porosity and photophysical properties for applications in luminescence sensing, photocatalysis, and gas separation. rsc.org

A recent study synthesized and electrochemically analyzed three 4-(pyren-1-yl)butyl-substituted nitrobenzoates. researchgate.net The design of these compounds incorporated a butyl-pyrene "tail" to facilitate interaction with multi-walled carbon nanotube (MWCNT) electrodes through π-π stacking. researchgate.net This research highlights the use of the butylpyrene moiety as an anchor to create nanostructured electrode platforms with potential applications in electrocatalysis. researchgate.netuchile.cl

Future opportunities for 4-butylpyrene research lie in the exploration of its potential in several cutting-edge areas. The development of new synthetic methodologies to create asymmetrically functionalized pyrenes is a continuing challenge and a promising direction for creating novel organic semiconductor materials. worktribe.com There is also potential in exploring the self-assembly properties of 4-butylpyrene and its derivatives for the construction of supramolecular structures with unique photophysical behaviors. researchgate.net As the demand for advanced materials with specific electronic and optical properties grows, the systematic study of how alkyl chains like the butyl group influence the performance of pyrene-based systems will be crucial. This includes investigating their role in tuning solubility for solution-processable devices and their impact on the morphology and performance of thin films. njupt.edu.cn Further research into multiphoton photocatalysis and the development of red-light activated photocatalysts could also present new avenues for the application of specifically designed pyrene derivatives.

Interactive Data Table: Properties of Substituted Pyrenes

| Compound/System | Key Feature/Property | Research Application/Finding |

| 4-(Pyren-1-yl)butyl-substituted nitrobenzoates | Butyl-pyrene tail for π-π stacking | Development of nanostructured electrodes for electrocatalysis. researchgate.netuchile.cl |

| Pyrene-based Metal-Organic Frameworks (MOFs) | Tunable porosity and photophysical properties | Luminescence sensing, photocatalysis, and gas separation. rsc.org |

| Donor/Acceptor-substituted pyrenes | Altered HOMO/LUMO energy levels | Materials for organic electronics (OLEDs, OFETs). acs.orgnih.gov |

| 2,7-di-tert-butylpyrene (B1295820) | Bulky substituents control molecular packing | Directing further chemical modifications and influencing solid-state properties. worktribe.comrsc.org |

| Pyrene-modified γ-cyclodextrins | Self-assembly into nano-strips | Inducing chiral environments for potential applications in circularly polarized luminescence. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

104715-86-8 |

|---|---|

Molecular Formula |

C20H18 |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

4-butylpyrene |

InChI |

InChI=1S/C20H18/c1-2-3-6-16-13-17-9-4-7-14-11-12-15-8-5-10-18(16)20(15)19(14)17/h4-5,7-13H,2-3,6H2,1H3 |

InChI Key |

XBPKYALGMCFNAH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Butylpyrene and Analogs

Regioselective Functionalization of Pyrene (B120774) Core

The pyrene molecule possesses distinct regions of reactivity. The 1, 3, 6, and 8-positions are the most electron-rich and are typically the most susceptible to electrophilic aromatic substitution (SEAr). mdpi.com The 2- and 7-positions are less reactive, while the 4-, 5-, 9-, and 10-positions, collectively known as the K-region, are the least reactive towards electrophiles and often exhibit alkene-like behavior. mdpi.comresearchgate.net Consequently, direct functionalization at the 4-position is challenging and requires sophisticated regiocontrol strategies.

Controlling electrophilic aromatic substitution to target less reactive sites like the 4-position often involves the use of directing or blocking groups to deactivate the more reactive positions and steer electrophiles to the desired location.

Directly synthesizing 4-butylpyrene is not straightforward due to the low reactivity of the 4-position. An effective indirect strategy involves the use of blocking groups to guide the substitution. The tert-butyl group is a common and effective blocking group in pyrene chemistry. mdpi.com Friedel-Crafts alkylation of pyrene with an excess of a sterically demanding alkyl halide like tert-butyl chloride leads preferentially to 2,7-di-tert-butylpyrene (B1295820). beilstein-journals.orgbeilstein-journals.org This intermediate is crucial as the bulky tert-butyl groups at the 2- and 7-positions sterically hinder attack at the adjacent 1, 3, 6, and 8 positions, thereby activating the K-region for subsequent functionalization. beilstein-journals.org

A proposed synthetic route to 4-butylpyrene involves a multi-step process beginning with this directed functionalization approach:

Blocking: Friedel-Crafts alkylation of pyrene with tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) produces 2,7-di-tert-butylpyrene. beilstein-journals.org

Acylation: A Friedel-Crafts acylation of 2,7-di-tert-butylpyrene with butanoyl chloride introduces the butanoyl group selectively at the 4-position. beilstein-journals.orgbeilstein-journals.org

Reduction: The ketone functional group of the resulting 4-butanoyl-2,7-di-tert-butylpyrene is then reduced to a methylene (B1212753) group, yielding 4-butyl-2,7-di-tert-butylpyrene. Standard reduction methods such as the Wolff-Kishner or Clemmensen reduction are suitable for this transformation.

De-blocking: The final step is the removal of the tert-butyl directing groups, a process known as de-tert-butylation, to yield the target molecule, 4-butylpyrene. worktribe.comrsc.orgnih.gov

The following table outlines the proposed synthetic pathway for 4-butylpyrene.

| Step | Reaction | Reagents & Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Friedel-Crafts Alkylation | Pyrene, tert-butyl chloride, AlCl₃ | 2,7-Di-tert-butylpyrene | Installation of blocking groups to direct subsequent reactions. beilstein-journals.org |

| 2 | Friedel-Crafts Acylation | Butanoyl chloride, Lewis Acid (e.g., AlCl₃) | 4-Butanoyl-2,7-di-tert-butylpyrene | Regioselective introduction of the butyl precursor at the 4-position. beilstein-journals.orgbeilstein-journals.org |

| 3 | Ketone Reduction | e.g., Wolff-Kishner (H₂NNH₂, KOH) or Clemmensen (Zn(Hg), HCl) | 4-Butyl-2,7-di-tert-butylpyrene | Conversion of the acyl group to an alkyl group. |

| 4 | De-tert-butylation | e.g., AlCl₃, Benzene (B151609) | 4-Butylpyrene | Removal of blocking groups to afford the final product. worktribe.comnih.gov |

The regioselectivity of other electrophilic substitutions, such as formylation and halogenation, can also be precisely controlled. The choice of Lewis acid catalyst plays a critical role in directing these reactions on the 2,7-di-tert-butylpyrene intermediate. worktribe.comnih.gov

For instance, the Vilsmeier-Haack formylation of 2,7-di-tert-butylpyrene with dichloromethyl methyl ether can be directed to the 4-position when catalyzed by titanium tetrachloride (TiCl₄), yielding 2,7-di-tert-butylpyrene-4-carbaldehyde in high yield. worktribe.com However, changing the Lewis acid to aluminum chloride (AlCl₃) under similar conditions results in diformylation, producing a mixture of 4,9- and 4,10-biscarbaldehyde isomers. worktribe.com

Similar control is observed in halogenation. While direct bromination of pyrene affects the 1,3,6,8-positions, the presence of tert-butyl groups allows for K-region functionalization. mdpi.com Furthermore, reports indicate that a bromine atom can migrate from the active 1-position to the less active 4-position in the presence of a Lewis acid like AlCl₃, providing another route to 4-substituted pyrenes. beilstein-journals.orgbeilstein-journals.org

The table below summarizes key research findings on the regiocontrol of pyrene functionalization.

| Reaction | Substrate | Reagents / Catalyst | Position of Functionalization | Key Finding |

|---|---|---|---|---|

| Formylation | 2,7-Di-tert-butylpyrene | Cl₂CHOCH₃ / TiCl₄ | 4-position | Selective mono-formylation at the K-region. worktribe.com |

| Formylation | 2,7-Di-tert-butylpyrene | Cl₂CHOCH₃ / AlCl₃ | 4,9- and 4,10-positions | Lewis acid controls selectivity between mono- and di-substitution. worktribe.com |

| Acetylation | 2,7-Di-tert-butylpyrene | Acetic anhydride (B1165640) / Triflic Acid | 4-position | Friedel-Crafts acylation is directed to the 4-position. beilstein-journals.org |

| Bromination | 1-Bromo-2,7-di-tert-butylpyrene | AlCl₃ | 4-position | Lewis acid-catalyzed migration of a halogen from an active site to the K-region. beilstein-journals.org |

Functionalization of the K-region can also be achieved through reactions that leverage its inherent alkene-like character, with oxidation being a primary strategy.

A direct approach to functionalizing the K-region of pyrene involves selective oxidation to produce pyrene-4,5-dione (B1221838) or, under more forcing conditions, pyrene-4,5,9,10-tetraone. researchgate.net These quinones are highly valuable synthetic intermediates, as the keto groups can undergo further reactions to generate a diverse array of K-region functionalized pyrenes and extended π-conjugated systems. researchgate.net This method circumvents the challenges of electrophilic substitution at these positions. However, achieving high selectivity and yield can be difficult, often requiring transition metal catalysts and careful control of reaction conditions to prevent the formation of undesired byproducts. arizona.edu

To address the environmental and cost issues associated with transition metal catalysts, metal-free oxidation methods have been developed. An efficient and "green" synthetic route for the selective oxidation of the pyrene K-region has been reported. arizona.edu This method uses a metal-free oxidizing agent to produce pyrene-4,5-dione and/or pyrene-4,5,9,10-tetraone in high yield, avoiding product impurities and complex purification processes associated with metal catalysts. arizona.edu

Another significant metal-free approach is electrochemical oxidation. acs.org This technique can be used to induce the homocoupling of pyrene molecules, forming pyrene dimers through the generation of radical cations. acs.org This method highlights a pathway where the K-region's reactivity is harnessed without the need for any metal catalysts or organic solvents, offering a sustainable alternative for modifying the pyrene core.

K-Region Modification Techniques

Oxidative Transformations to Quinone Derivatives

Regioselective Oxidation

Regioselective oxidation provides a pathway to functionalize the pyrene K-region. While direct oxidation often leads to mixtures, specific catalytic systems can achieve high selectivity.

Ruthenium-Catalyzed Oxidation: Oxidation of pyrene using a ruthenium salt catalyst, such as RuCl₃, in the presence of an oxidizing agent like periodic acid, can selectively yield pyrene-4,5-dione. rsc.org This dione (B5365651) is a versatile intermediate. Increasing the oxidant concentration and temperature can further oxidize it to pyrene-4,5,9,10-tetraone. rsc.org These oxo-functionalized pyrenes serve as valuable precursors for creating extended conjugated systems. For instance, pyrene-4,5-dione can undergo condensation reactions to build larger polycyclic structures. uky.edu

FeCl₃-Mediated Cyclodehydrogenation: In the synthesis of extended π-systems, iron(III) chloride (FeCl₃) is used to perform oxidative cyclodehydrogenation. This reaction can form multiple C–C bonds in a single step on precursor molecules attached to the pyrene core, effectively fusing new rings onto the pyrene backbone at specific, non-K-region positions to create large, planar "superpyrene" structures. acs.org

Borylation for Further Derivatization

Transition metal-catalyzed C–H borylation has emerged as a powerful tool for the regioselective functionalization of PAHs, including pyrene. The resulting borylated pyrenes are key intermediates for synthesizing a wide array of derivatives via cross-coupling reactions.

Iridium-Catalyzed Borylation: Iridium complexes are particularly effective for directing borylation to positions that are not electronically favored in classical electrophilic substitutions. kyoto-u.ac.jp

2- and 2,7-Positions: Using a catalyst generated in situ from [{Ir(μ-OMe)cod}₂] and 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy), pyrene can be selectively borylated at the 2- and 2,7-positions with bis(pinacolato)diboron (B136004) (B₂pin₂). mdpi.comnih.govrsc.org The reaction conditions can be tuned to favor either the mono-borylated product, 2-(Bpin)pyrene, or the di-borylated product, 2,7-bis(Bpin)pyrene. mdpi.com These positions are electronically located on nodal planes of the HOMO and LUMO, making them inaccessible through traditional electrophilic attack. researchgate.net

4- and 4,9-Positions: When the more reactive 2,7-positions are blocked, for instance by using 2,7-di-tert-butylpyrene as the substrate, Ir-catalyzed borylation can be directed to the K-region, yielding 4-(Bpin)- and 4,9-bis(Bpin)-substituted pyrenes. acs.orgnih.gov This strategy provides a direct route to functionalize the 4-position.

Silyl-Directed peri-Borylation: A hydrosilyl group can act as a directing group in Ir-catalyzed reactions to install a boryl group at the adjacent peri-position, a challenging transformation due to steric hindrance. nih.govnih.gov This method has been demonstrated on naphthalenes and other PAHs and represents a potential strategy for functionalizing the pyrene core with high regioselectivity. nih.gov

Sodium-Promoted Borylation: An alternative, metal-free method involves the use of sodium dispersion to promote the reductive borylation of pyrene with MeOBpin, which directly yields 1-borylpyrene without requiring an external oxidant. kyoto-u.ac.jp This mechanistically distinct pathway offers a complementary route to borylated PAHs. kyoto-u.ac.jp

The resulting pyreneboronic acids or esters are versatile building blocks for introducing alkyl groups, like a butyl group, via Suzuki-Miyaura coupling.

Organometallic Approaches for Selective Substitution

The use of organometallic intermediates, particularly those based on lithium, provides a powerful method for direct functionalization of the pyrene core through nucleophilic pathways.

Directed ortho-metalation (DoM) and related lithiation strategies enable the deprotonation of specific C-H bonds, creating a nucleophilic carbon center that can react with various electrophiles.

Amide-Directed Lithiation: A carboxamide group at the 1-position of pyrene can direct lithiation to the adjacent C-2 position. For example, treating N-tert-butylpyrene-1-carboxamide with n-butyllithium (n-BuLi) selectively deprotonates the C-2 position, and the resulting lithiated intermediate can be trapped with an electrophile. mdpi.com Similarly, N-benzylpyrene-1-carboxamide can be lithiated at the C-2 position, depending on the reaction conditions and the electrophile used. mdpi.comresearchgate.net

Halogen-Lithium Exchange: A common route to lithiated pyrenes involves halogen-lithium exchange on a bromopyrene precursor. For example, 1-bromopyrene (B33193) can be treated with n-BuLi at low temperatures to generate 1-lithiopyrene. uky.edu This intermediate can then react with an appropriate electrophile. To synthesize 4-butylpyrene, a strategy could involve the synthesis of 4-bromopyrene (B44933) from a tetrahydropyrene precursor, followed by lithiation with n-BuLi and subsequent reaction with butyl bromide. rsc.org

Lithiation of Reduced Pyrenes: The 2,7-dibromo-4,5,9,10-tetrahydropyrene (B178296) derivative can be lithiated with n-BuLi and then reacted with CO₂ to produce the corresponding dicarboxylic acid, demonstrating a method for functionalizing specific positions in a reduced pyrene system before re-aromatization. rsc.orgresearchgate.net

Cross-Coupling Strategies for Peripheral Diversification

Palladium-catalyzed cross-coupling reactions are indispensable for the peripheral diversification of the pyrene core. These methods allow for the formation of C-C and C-heteroatom bonds with high efficiency and selectivity, starting from halogenated or borylated pyrene precursors.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Stille, Sonogashira, Heck)

These reactions provide access to a vast range of substituted pyrenes, including alkylated derivatives like 4-butylpyrene, as well as arylated and alkynylated analogs.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for creating C-C bonds. It typically involves the reaction of a pyrenyl halide (e.g., 1-bromopyrene or 1,6-dibromopyrene) with an organoboron reagent (e.g., butylboronic acid) in the presence of a palladium catalyst and a base. uky.edumdpi.com Conversely, a pyreneboronic acid or ester, such as those synthesized via Ir-catalyzed borylation, can be coupled with an alkyl or aryl halide. uky.edunih.gov For instance, 2,7-dibromopyrene (B9692) has been coupled with various arylboronic acids to create 2,7-diarylpyrenes. nih.gov A similar approach using butylboronic acid would yield the corresponding dialkylpyrene. A series of 1,3-diphenyl-6,8-disubstituted pyrenes have also been synthesized using this method. researchgate.net

Stille Coupling: The Stille reaction couples an organohalide with an organostannane reagent. It has been effectively used to attach various groups to the pyrene scaffold. For example, 1-bromopyrene has been coupled with bis(tributylstannyl) derivatives to produce pyrene-containing oligothiophenes. uky.edu The reaction of 4,5,9,10-tetrabromo-2,7-di-tert-butylpyrene with organostannane reagents under palladium catalysis is a key step in synthesizing complex thiophene-modified pyrenes. tandfonline.comresearchgate.net This method could be adapted to introduce butyl groups using tributyl(butyl)stannane.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a primary method for introducing alkynyl groups onto the pyrene core, which significantly extends the π-conjugation. 1-Bromopyrene is frequently used as a substrate, reacting with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. uky.eduresearchgate.net The resulting ethynylpyrenes are valuable building blocks for more complex materials. uky.edu

Heck Coupling: The Heck reaction creates a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This method has been used to synthesize pyrene-vinylene compounds by reacting 1-bromopyrene with vinyl-substituted molecules, such as 9,9-dihexyl-2,7-divinylfluorene. uky.edu

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Pyrene Core

| Coupling Reaction | Pyrene Substrate Example | Coupling Partner Example | Catalyst System (Typical) | Product Type Example |

| Suzuki-Miyaura | 1,6-Dibromopyrene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,6-Diphenylpyrene |

| Stille | 1-Bromopyrene | Bis(tributylstannyl)thiophene | Pd(PPh₃)₄ | Pyrene-oligothiophene |

| Sonogashira | 1-Bromopyrene | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI | 1-Ethynylpyrene derivative |

| Heck | 1-Bromopyrene | 9,9-Dihexyl-2,7-divinylfluorene | Pd(OAc)₂, P(o-tol)₃ | Fluorene-pyrene vinylene |

Construction of Extended Conjugated Systems and Supramolecular Architectures

The unique photophysical properties of pyrene, particularly its long fluorescence lifetime and tendency to form excimers, make it a premier building block for advanced materials. rsc.orgresearchgate.netosti.gov Introducing substituents like butyl groups allows for the fine-tuning of molecular packing, solubility, and electronic properties, which is crucial for creating functional supramolecular assemblies and extended conjugated systems. uky.edu

Extended π-Conjugated Systems: The functionalization of pyrene at multiple positions using the synthetic methods described above is a key strategy for building larger, planar, or helical aromatic systems. researchgate.networktribe.com

Pyrene-Fused Systems: Intramolecular oxidative cyclization (Scholl reaction) of pyrenyl-substituted precursors is a powerful method to extend the π-system, leading to the formation of larger polycyclic aromatic hydrocarbons, including helicenes and graphene nanoribbons. chinesechemsoc.org

Conjugated Polymers: Pyrene derivatives are incorporated as donor units in donor-acceptor conjugated polymers for applications in organic photovoltaics. whiterose.ac.uk These polymers are often synthesized via palladium-catalyzed cross-coupling reactions like Stille or Suzuki coupling. whiterose.ac.uk The alkyl chains on the pyrene or comonomer units are essential for ensuring solubility and processability.

Supramolecular Architectures: Non-covalent interactions, such as π-π stacking and hydrogen bonding, are harnessed to guide the self-assembly of pyrene derivatives into ordered structures like gels, vesicles, and nanofibers. rsc.orgmdpi.comconicet.gov.ar

Influence of Alkyl Chains: The introduction of alkyl chains, such as butyl groups, plays a critical role in controlling supramolecular organization. These groups can increase solubility and introduce steric hindrance that modulates the π-π stacking distance and geometry between pyrene cores. osti.govgdut.edu.cnnih.gov This control is essential to prevent strong aggregation that often quenches fluorescence and to promote the formation of desired assemblies. rsc.org

Self-Assembled Gels and Nanofibers: Amphiphilic pyrene derivatives, containing both a hydrophobic pyrene head and a hydrophilic tail, can self-assemble in solution to form complex nanostructures. conicet.gov.ar For instance, pyrene derivatives functionalized with alkyl chains and other interacting groups can form co-assembled supramolecular gels where the ratio of components can tune the morphology from nanoparticles to nanofibers and alter the material's mechanical properties. mdpi.com The characteristic excimer emission of pyrene serves as a sensitive spectroscopic probe to monitor the aggregation process. conicet.gov.ar

Pyrene-Fused N-Heteroacenes and Related Structures

The incorporation of pyrene units into N-heteroacenes is a strategic approach to extend the π-conjugation, enhance solubility, and tune the electronic properties of these materials. nih.gov The resulting pyrene-fused N-heteroacenes are of interest for their potential use in organic electronics. acs.org

A notable strategy involves the construction of three-dimensional (3D) pyrene-fused N-heteroacenes. nih.govacs.org This approach aims to overcome the poor solubility often associated with long, planar N-heteroacenes, which arises from strong π-π stacking. nih.govacs.org By creating 3D architectures, the solubility can be improved. nih.govnih.gov One synthetic route to these 3D structures starts with the condensation of tert-butyl pyrene tetraketone with a diamine, such as TIPS acetylene (B1199291) benzothiadiazole diamine. acs.org This iterative process, where a thiadiazole unit can be reduced to a diamine and then further condensed with a diketone, allows for the systematic extension of the N-heteroacene. nih.govnih.gov This method has been used to synthesize large pyrene-fused N-heteroacenes with diameters approaching 11 nm. nih.govacs.org

The design of these molecules often involves incorporating specific units to achieve desired electronic characteristics. For instance, terminating the N-heteroacene with thiadiazoloquinoxaline (TQ) units helps to ensure low LUMO energy levels. nih.govacs.org The synthesis and properties of several 3D pyrene-fused N-heteroacenes are summarized in the table below.

| Compound | Diameter (nm) | Synthesis Method | Key Features |

| P1 | 3.66 | Iterative condensation | 3D structure with triptycene (B166850) core nih.govacs.org |

| P2 | 6.06 | Iterative condensation | Extended 3D structure nih.govacs.org |

| P3 | 8.48 | Iterative condensation | Larger 3D nanostructure nih.govacs.org |

| P4 | 10.88 | Iterative condensation | Largest in the series, approaching 11 nm nih.govacs.org |

These synthetic efforts provide a pathway to large, soluble N-heteroacenes with potential applications in organic electronics and energy conversion. nih.govacs.org

Helical Polycyclic Aromatic Systems (Helicenes)

Pyrene-based helicenes are chiral, helical-shaped PAHs that have garnered interest due to their unique chiroptical properties. Several synthetic strategies have been developed to construct these complex architectures.

One effective method is a four-fold alkyne benzannulation reaction promoted by a Brønsted acid, which has been used to synthesize pyreno[a]pyrene-based helicene hybrids in good yields. acs.org The resulting molecules are configurationally locked, which allows for the separation of their enantiomers using chiral High-Performance Liquid Chromatography (HPLC). acs.org

Another versatile approach involves a Wittig reaction followed by an intramolecular photocyclization. worktribe.comworktribe.com For example, pyrene-cored nih.govhelicenes have been prepared from 2,7-di-tert-butylpyrene-4-carbaldehyde and naphthalene- or pyrene-based phosphorus ylides. worktribe.comworktribe.com This method provides a facile and efficient route to these helical structures. worktribe.comworktribe.com

Furthermore, pyrene-based aza- and diaza researcher.lifehelicenes have been synthesized through a five-step sequence starting from commercially available 2,3-dihaloazines. researcher.lifersc.org A key step in this synthesis is an electrophile-induced cyclization of an ortho-alkynyl bihetaryl to form the helical skeleton. rsc.org

The following table summarizes different synthetic approaches to pyrene-based helicenes.

| Helicene Type | Synthetic Method | Starting Materials | Key Features |

| Pyreno[a]pyrene-based helicene | Four-fold alkyne benzannulation | Not specified | Configurationally locked enantiomers acs.org |

| Pyrene-cored nih.govhelicenes | Wittig reaction and intramolecular photocyclization | 2,7-di-tert-butylpyrene-4-carbaldehyde, phosphorus ylides | Facile and efficient synthesis worktribe.comworktribe.com |

| Pyrene-based aza- and diaza researcher.lifehelicenes | Five-step sequence with electrophile-induced cyclization | 2,3-dihaloazines | pH-sensitive fluorescence researcher.lifersc.org |

These synthetic methodologies have enabled the creation of a variety of pyrene-based helicenes with distinct structural and photophysical properties.

Oligomeric and Polymeric Architectures

The development of oligomers and polymers containing the pyrene moiety is driven by their potential in applications such as organic photovoltaics. whiterose.ac.uk The synthesis of these materials often involves palladium-catalyzed cross-coupling reactions, such as the Stille coupling. whiterose.ac.ukresearchgate.net

Donor-acceptor conjugated polymers have been synthesized using pyrene as the electron-donating unit and electron-accepting units like benzothiadiazole or thieno[3,4-c]pyrrole-4,6-dione (B1257111). whiterose.ac.uk These polymers are designed to have low band gaps for efficient light harvesting in solar cells. whiterose.ac.uk The synthetic route to these polymers allows for the tuning of their thermal, optical, and electrochemical properties. whiterose.ac.uk

The functionalization of pyrene is a key step in the synthesis of these polymers. For instance, thiophene-modified pyrene derivatives have been synthesized through a sequence of Friedel-Crafts alkylation, bromination, and Stille coupling reactions. researchgate.net These derivatives can then be used as monomers in polymerization reactions. researchgate.net

The table below provides examples of pyrene-based oligomers and polymers and their synthetic methods.

| Material | Monomers/Precursors | Polymerization/Synthetic Method | Potential Application |

| Thiophene-modified pyrene oligomers | Pyrene, thiophene (B33073) derivatives | Friedel-Crafts alkylation, bromination, Stille coupling | Hole-transporting materials researchgate.net |

| Pyrene-benzothiadiazole copolymers | Pyrene and benzothiadiazole derivatives | Palladium-catalyzed cross-coupling | Organic photovoltaics whiterose.ac.uk |

| Pyrene-thieno[3,4-c]pyrrole-4,6-dione polymers | Pyrene and thieno[3,4-c]pyrrole-4,6-dione derivatives | Stille or direct arylation | Organic photovoltaics whiterose.ac.uk |

The synthesis of these pyrene-based oligomers and polymers opens up possibilities for creating new materials with tailored electronic properties for various applications.

Stereoselective Synthesis of Chiral Derivatives

The stereoselective synthesis of chiral pyrene derivatives is crucial for developing materials with specific chiroptical properties and for applications in asymmetric catalysis. A powerful method for achieving this is the multicomponent [3+2] cycloaddition (32CA) reaction. nih.govrsc.org

This approach has been used to synthesize a series of novel dispiro[indoline-3,2′-pyrrolidine-3′,3″-indolines] bearing a pyrene moiety with high regio- and stereoselectivity. nih.gov The reaction involves the in situ generation of an azomethine ylide from an isatin (B1672199) derivative and sarcosine, which then undergoes a cycloaddition with a (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-one as the dipolarophile. nih.gov The reaction conditions, such as the solvent, can be optimized to achieve high yields and short reaction times. nih.gov

Similarly, spiro[indoline-3,2′-pyrrolidin]-2-ones incorporating a pyrene moiety have been synthesized via a polar [3+2] cycloaddition of azomethine ylides with (E)-3-aryl-1-(pyren-1-yl)prop-2-en-1-ones. rsc.org The relative stereochemistry of the resulting chiral centers can be determined using advanced NMR techniques. rsc.org

The following table details examples of stereoselective syntheses of chiral pyrene derivatives.

| Product | Reaction Type | Reactants | Key Outcome |

| Pyrene-grafted dispiro[indoline-3,2′-pyrrolidine-3′,3″-indolines] | Multicomponent polar [3+2] cycloaddition | Isatin derivatives, sarcosine, (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones | High regio- and stereoselectivity nih.gov |

| (3S,3′R,4′S)-1′-methyl-4′-aryl-3′-(pyrene-1-carbonyl)spiro[indoline-3,2′-pyrrolidin]-2-ones | Polar [3+2] cycloaddition | Isatin, sarcosine, (E)-3-aryl-1-(pyren-1-yl)prop-2-en-1-ones | Good to excellent yields with defined stereochemistry rsc.org |

These stereoselective synthetic methods provide access to a range of complex chiral molecules containing the pyrene scaffold, which are of interest for their unique structural and photophysical properties.

Spectroscopic and Electronic Characterization of 4 Butylpyrene Systems

Advanced Spectroscopic Investigations of 4-Butylpyrene Systems

The structural elucidation and photophysical characterization of polycyclic aromatic hydrocarbons (PAHs) like 4-Butylpyrene rely on a suite of advanced spectroscopic techniques. These methods provide detailed information on the molecule's atomic connectivity, electronic structure, and excited-state behavior. Comprehensive spectroscopic data for 4-butylpyrene is not widely published; therefore, data from its close structural isomer, 1-butylpyrene, which is expected to exhibit nearly identical electronic properties and similar NMR characteristics for the alkyl chain, is utilized for a scientifically grounded analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides a detailed map of the carbon and hydrogen framework.

Proton (¹H) NMR spectroscopy of 4-Butylpyrene is expected to show distinct signals for the aromatic protons of the pyrene (B120774) core and the aliphatic protons of the butyl side chain. The aromatic region would feature a complex series of overlapping multiplets corresponding to the nine protons on the pyrene ring system. The chemical shifts and coupling patterns of these protons are highly sensitive to their specific electronic environment.

The n-butyl group provides a more straightforward set of signals with characteristic multiplicities and integrations. The protons on the carbon adjacent to the pyrene ring (α-CH₂) typically appear as a triplet, shifted downfield due to the ring's deshielding effect. The terminal methyl group (δ-CH₃) appears as an upfield triplet, while the two methylene (B1212753) groups in the middle of the chain (β-CH₂ and γ-CH₂) present as overlapping multiplets, often sextets.

Table 1. Representative ¹H NMR Spectroscopic Data for the Butyl Group in an Alkylpyrene System.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~8.0 - 8.4 | Multiplet (m) |

| α-CH₂ | ~3.4 | Triplet (t) |

| β-CH₂ | ~1.8 - 1.9 | Sextet / Multiplet (m) |

| γ-CH₂ | ~1.5 - 1.6 | Sextet / Multiplet (m) |

| δ-CH₃ | ~1.0 | Triplet (t) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A ¹³C NMR spectrum of 4-Butylpyrene would display 20 distinct signals, corresponding to the 16 carbons of the pyrene core and the 4 carbons of the butyl chain. The aromatic region would contain numerous peaks for the sp²-hybridized carbons, while the aliphatic region would show four signals for the sp³-hybridized carbons of the butyl group.

Table 2. Representative ¹³C NMR Spectroscopic Data for the Butyl Group in an Alkylpyrene System.

| Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-C | ~124 - 132 |

| α-C | ~33 |

| β-C | ~32 |

| γ-C | ~23 |

| δ-C | ~14 |

The Attached Proton Test (APT) is a ¹³C NMR experiment that differentiates carbon signals based on the number of attached protons. scielo.brscielo.br This technique is invaluable for unambiguous signal assignment, especially in complex molecules. In an APT spectrum, quaternary (C) and methylene (CH₂) carbons appear as negative signals, while methyl (CH₃) and methine (CH) carbons appear as positive signals. scielo.brrsc.org

For 4-Butylpyrene, an APT experiment would confirm the assignments made from standard ¹H and ¹³C spectra.

Positive Signals : The nine aromatic CH carbons and the terminal CH₃ carbon of the butyl chain.

Negative Signals : The seven quaternary carbons of the pyrene core and the three CH₂ carbons of the butyl chain.

This technique provides a rapid and definitive method for distinguishing between the different types of carbon atoms within the molecule. scielo.br

13C NMR Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. acs.org The spectrum of pyrene and its derivatives is characterized by highly structured absorption bands arising from π-π* transitions within the conjugated aromatic system. The addition of an alkyl group like a butyl chain acts as a weak auxochrome, causing minor red-shifts (bathochromic shifts) in the absorption maxima compared to unsubstituted pyrene, but does not fundamentally alter the characteristic spectral shape.

The spectrum typically displays three main absorption regions. An intense band is observed in the far-UV region, followed by a set of strong peaks and a group of weaker, finely structured bands at longer wavelengths, which corresponds to the transition to the first excited singlet state (S₁).

Table 3. Representative UV-Vis Absorption Maxima (λmax) for an Alkylpyrene Derivative in Solution.

| Transition | Approximate λmax (nm) | Description |

|---|---|---|

| S₀ → S₂ | ~338 | Strong absorption |

| ~323 | Strong absorption | |

| S₀ → S₁ | ~375 | Weak, vibronically structured |

Luminescence Spectroscopy (Fluorescence, Phosphorescence)

Luminescence spectroscopy provides insight into the processes by which a molecule returns to its ground state after electronic excitation.

Fluorescence: Pyrene derivatives are known for their strong fluorescence emission. After excitation into the absorption bands, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁) and then emits a photon to return to the ground state (S₀). The fluorescence spectrum of pyrene is notable for its distinct vibronic structure. The relative intensity of these vibronic bands is highly sensitive to the polarity of the local environment, a phenomenon known as the Ham effect. This makes pyrene-based molecules excellent fluorescent probes. The emission occurs at longer wavelengths than the absorption, a phenomenon known as the Stokes shift.

Phosphorescence: Phosphorescence is emission from an excited triplet state (T₁) to the singlet ground state (S₀). This transition is spin-forbidden, resulting in a much longer lifetime (microseconds to seconds) compared to fluorescence (nanoseconds). Consequently, phosphorescence is often very weak or entirely quenched in solution at room temperature due to collisional deactivation with solvent molecules. Observation of phosphorescence from 4-Butylpyrene would typically require low temperatures and deoxygenated, rigid media.

Table 4. Representative Fluorescence Emission Maxima for an Alkylpyrene Derivative.

| Emission Type | Vibronic Band | Approximate λem (nm) |

|---|---|---|

| Monomer Emission | 0-0 | ~377 |

| 0-1 | ~397 | |

| 0-2 | ~418 | |

| Excimer Emission | - | ~470 - 500 |

Electrochemical Characterization for Electronic Properties

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-invasive analytical technique used to probe the interfacial properties of electrode surfaces. mdpi.comresearchgate.net It is particularly valuable for characterizing bio-recognition events, reaction kinetics, mass transport, and the properties of materials within an electrical circuit. mdpi.comresearchgate.net The method involves applying a small sinusoidal potential variation to a working electrode and measuring the resulting current response over a wide range of frequencies. mdpi.com Analysis of the impedance, which is the frequency-dependent opposition to alternating current, provides insight into processes such as charge transfer resistance at the electrode-electrolyte interface. mdpi.com

In the context of 4-butylpyrene systems, EIS has been employed to study the behavior of nanostructured electrodes modified with pyrene derivatives. For instance, studies on multi-walled carbon nanotube (MWCNT) electrodes have utilized derivatives featuring a 4-butylpyrene tail designed to enhance adsorption onto the electrode surface via π-π stacking interactions. uchile.clresearchgate.net These studies investigate the interfacial properties and the efficiency of redox processes occurring on the modified surface. uchile.cldntb.gov.ua The data from EIS measurements can be fitted to an equivalent circuit model to quantify parameters like solution resistance (Rs), charge-transfer resistance (Rct), and double-layer capacitance (Cdl), which describe the electrochemical system's behavior.

| EIS Parameter | Description |

|---|---|

| Solution Resistance (Rs) | The resistance of the electrolyte solution between the working and reference electrodes. |

| Charge-Transfer Resistance (Rct) | The resistance to the transfer of electrons across the electrode-electrolyte interface for a Faradaic reaction. A smaller Rct indicates faster electron transfer. |

| Double-Layer Capacitance (Cdl) | The capacitance of the electrical double layer that forms at the interface between the electrode and the electrolyte. |

| Warburg Impedance (ZW) | Represents the impedance due to mass diffusion of redox species to the electrode surface. It is typically observed at low frequencies. |

Determination of Frontier Molecular Orbital (FMO) Energy Levels (HOMO/LUMO)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic and optical properties of organic molecules. ossila.com The energy of the HOMO level is related to the ionization potential and reflects the molecule's ability to donate an electron, while the LUMO level energy relates to the electron affinity and the ability to accept an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is the lowest energy electronic excitation possible for a molecule and is crucial in determining its potential applications in organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.comscielo.br

The electronic properties of the pyrene core can be finely tuned by chemical modification. uky.edu While specific data for unsubstituted 4-butylpyrene is not extensively detailed, research on various pyrene derivatives provides significant insight into how substitution patterns affect the FMO energy levels. These levels are often determined experimentally using cyclic voltammetry and UV-Vis spectroscopy, and complemented by theoretical calculations using Density Functional Theory (DFT). scielo.brresearchgate.netresearchgate.net For example, studies on thiophene-modified di-tert-butylpyrene derivatives show how extending conjugation can alter the HOMO level and the optical band gap. researchgate.nettandfonline.com Similarly, the introduction of electron-withdrawing groups in pyrene-fused azaacenes has a notable effect on their HOMO energy levels. figshare.com

| Compound | HOMO (eV) | LUMO (eV) | Method | Source |

|---|---|---|---|---|

| 4,5,9,10-tetra(2-thienyl)-2,7-di-tert-butylpyrene (TTP) | -5.84 | -2.63 (calculated from optical band gap) | Cyclic Voltammetry / UV-Vis | researchgate.nettandfonline.com |

| 4,5,9,10-tetra(2-(5-hexyl)thienyl)-2,7-di-tert-butylpyrene (THTP) | -5.68 | -2.58 (calculated from optical band gap) | Cyclic Voltammetry / UV-Vis | researchgate.nettandfonline.com |

| A pyrene-fused azaacene derivative (7a) | -5.86 | Not Reported | Cyclic Voltammetry | figshare.com |

| A pyrene-fused azaacene derivative (7b) | -5.72 | Not Reported | Cyclic Voltammetry | figshare.com |

| 1-methyl benzoate-pyrene (MB-Py) | -5.71 (calculated from Eox) | -2.49 (calculated from Ered) | Cyclic Voltammetry | researchgate.net |

Redox Behavior and Charge Transport Characteristics

The redox behavior and charge transport capabilities of pyrene-based materials are defining features for their use as organic semiconductors. uky.edu Pyrene and its derivatives can exhibit excellent photoelectric properties and suitable intermolecular stacking for efficient charge transport. beilstein-journals.org The modification of the pyrene ring through substitution is a key strategy to control molecular packing and, consequently, charge carrier mobilities. uky.edu

Systems incorporating a 4-butylpyrene tail have been synthesized and studied to understand how this moiety influences electrochemical behavior. Research on 4-(pyren-1-yl)butyl nitrobenzoate derivatives, which use the butylpyrene group as an anchor to carbon nanotube electrodes, reveals distinct redox characteristics. uchile.clresearchgate.net All three studied isomers (2-NBPy, 3-NBPy, and 4-NBPy) were susceptible to electrochemical reduction to form the corresponding hydroxylamine (B1172632) derivative. The ease of this reduction varied with the position of the nitro group, following the order 4-NBPy > 2-NBPy > 3-NBPy. researchgate.net Following this initial reduction, the compounds could generate a stable RNHOH/RNO redox mediator couple, essential for potential applications in electrocatalysis. The stability of this redox couple was found to be highest for the 2-NBPy and 3-NBPy derivatives. uchile.clresearchgate.net

The charge transport properties are also heavily influenced by molecular arrangement. The formation of co-crystals, or charge-transfer complexes, is one strategy to modulate charge transport from p-type (hole transport) to n-type (electron transport). rsc.org The strong π-π stacking interactions facilitated by the pyrene core are crucial for creating pathways for charge carriers, with reported mobilities in some pyrene-based single crystals reaching values suitable for organic field-effect transistors (OFETs). beilstein-journals.orgrsc.org

Photophysical Phenomena and Mechanistic Insights in 4 Butylpyrene Derivatives

Luminescence Characteristics and Environmental Responsiveness

The luminescence of pyrene (B120774) derivatives is not a static property but one that can be dynamically modulated by chemical modification and external stimuli. These molecules can exhibit a range of emissions, from the deep blue fluorescence characteristic of the pyrene monomer to the red-shifted emissions of aggregated species. Their responsiveness to the local environment, such as solvent polarity and mechanical stress, is a key area of research.

The emission properties of pyrene derivatives can be precisely controlled through strategic chemical functionalization. The position and nature of substituents on the pyrene core have a profound impact on the molecule's electronic transitions, leading to tunable emission wavelengths and fluorescence quantum yields (Φf). researchgate.networktribe.com

Introducing electron-donating or electron-accepting groups at different positions can alter the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby shifting the emission color. researchgate.net For example, studies on pyrene derivatives with substituents at the 4- and 9-positions have demonstrated this tuning effect. acs.org The quantum yield, a measure of emission efficiency, is also highly dependent on the molecular structure. While some derivatives can achieve near-unity quantum yields in solution, others exhibit much lower efficiencies due to the prevalence of non-radiative decay pathways. researchgate.net

The transition from a solution to a solid state often leads to significant changes in luminescence efficiency due to intermolecular interactions. gdut.edu.cn For instance, a pyrene derivative substituted with N,N-dimethylamine at the 4,5-positions (4,5-Py) is weakly fluorescent in an acetonitrile (B52724) solution with a quantum yield of just 0.04, but becomes an efficient emitter in the solid state, boasting a quantum yield of 0.49. acs.org This highlights the critical role of the physical state in determining luminescence output.

Table 1: Photophysical Properties of Selected Pyrene Derivatives This table presents data for representative pyrene derivatives to illustrate the principles of tunable emission, as specific data for 4-butylpyrene is not extensively documented in isolation.

| Compound | Solvent/State | Emission Max (λem) | Quantum Yield (Φf) | Reference |

| 4,5-Py | Acetonitrile | - | 0.04 | acs.org |

| 4,5-Py | Solid State | - | 0.49 | acs.org |

| 1,6-Py | Acetonitrile | - | 0.48 | acs.org |

| 1,6-Py | Solid State | - | 0.03 | acs.org |

| Compound 3 ¹ | THF | 550 nm | 0.004 | gdut.edu.cn |

| Compound 3 ¹ | Solid State | - | 0.048 | gdut.edu.cn |

| Compound 27 ² | Solution | - | 0.62 | worktribe.com |

| Compound 28 ³ | Solution | - | 0.80 | worktribe.com |

| ¹A pyrene-based cyanostyrene compound. gdut.edu.cn | ||||

| ²4,9-bis(4-methoxyphenylethynyl)pyrene. worktribe.com | ||||

| ³4,10-bis(4-methoxyphenylethynyl)pyrene. worktribe.com |

Solvatochromism describes the change in a substance's color or spectral properties when dissolved in different solvents. wikipedia.org Pyrene derivatives, particularly those with a donor-π-acceptor (D-π-A) architecture, often exhibit pronounced solvatochromic shifts in their emission spectra. researchgate.net This phenomenon arises from the differential stabilization of the electronic ground and excited states by the solvent. wikipedia.org

The fluorescence of the pyrene monomer is inherently sensitive to the polarity of its microenvironment. worktribe.com In D-π-A systems, the excited state is typically more polar than the ground state. As solvent polarity increases, the excited state is stabilized to a greater extent, leading to a smaller energy gap for emission and a corresponding bathochromic (red) shift. wikipedia.org A notable example is a pyrene-based D-π-A dye that displays a significant emission red shift from 480 nm in nonpolar hexane (B92381) to 598 nm in polar ethanol. researchgate.net This sensitivity allows such molecules to be used as probes for local polarity in complex systems like biological membranes.

Table 2: Solvatochromic Emission Shift of a Representative Pyrene Dye Data for a pyrene-based D-π-A dye from reference researchgate.net illustrating the effect of solvent polarity on emission wavelength.

| Solvent | Emission Max (λem) |

| Hexane | 480 nm |

| Toluene | 512 nm |

| Dichloromethane | 563 nm |

| Acetone | 578 nm |

| Ethanol | 598 nm |

While many conventional fluorophores like pyrene suffer from aggregation-caused quenching (ACQ) where fluorescence is diminished in the aggregated or solid state, a counterintuitive phenomenon known as aggregation-induced emission (AIE) has been discovered. worktribe.commdpi.com AIE-active molecules, or AIEgens, are typically non-emissive when dissolved in a good solvent but become highly luminescent upon aggregation. nih.gov

The mechanism behind AIE is primarily the restriction of intramolecular motions (RIM), such as rotations or vibrations of aromatic rings, in the aggregated state. gdut.edu.cn This restriction blocks non-radiative decay channels, forcing the excited molecule to release its energy via light emission. nih.gov Researchers have successfully converted the typically ACQ-prone pyrene core into AIEgens by introducing specific functional groups. Attaching bulky or rotatable moieties like tetraphenylethene (TPE) or even simple benzoyl groups can induce AIE characteristics. gdut.edu.cnrsc.org This strategy transforms pyrene derivatives from molecules that are quenched by aggregation into materials that light up, opening new applications in solid-state lighting and biological sensing. mdpi.comrsc.org

Mechano-responsive luminescence is a form of luminescence that is triggered or altered by the application of mechanical force, such as grinding, shearing, or pressing. gdut.edu.cn This behavior, which includes mechanoluminescence (emission of light upon stimulation) and mechanochromism (a change in emission color), is linked to force-induced changes in molecular packing and intermolecular interactions. worktribe.com

Certain pyrene derivatives have been shown to be mechanically active. For example, 4-bpin-2,7-di-tert-butylpyrene exhibits both mechanoluminescence and mechanochromism. gdut.edu.cn The underlying mechanism often involves a phase transition between a stable crystalline state and a metastable amorphous state. The different molecular arrangements in these phases lead to distinct photophysical properties. worktribe.com In one study, a pyrene tetraboronic ester derivative that was fluorescent but not phosphorescent in its initial state could be induced to exhibit room-temperature phosphorescence simply by mechanical grinding. nih.gov This demonstrates that mechanical force can be used as a switch to activate different excited-state decay pathways.

Aggregation-Induced Emission (AIE) and Related Phenomena

Excited State Processes and Energy Transfer

Beyond direct fluorescence, the excited states of 4-butylpyrene derivatives can engage in complex processes involving interactions with other molecules or with identical neighboring molecules. These processes, which include the formation of excimers and exciplexes, are fundamental to understanding the concentration-dependent and environment-sensitive photophysics of these compounds.

The formation of excited-state complexes is a hallmark of pyrene photophysics. These complexes are categorized as either excimers or exciplexes. vlabs.ac.in

An excimer , short for "excited dimer," is an excited-state complex formed between an excited molecule and an identical ground-state molecule. github.iowikipedia.org Pyrene is the archetypal example of an excimer-forming compound. youtube.com In dilute solutions (typically < 10⁻⁴ M), pyrene derivatives exhibit a structured, blue fluorescence from the isolated monomer state. worktribe.com As the concentration increases, molecules are in closer proximity, facilitating the formation of π-π stacked dimers in the excited state. This excimer state is lower in energy than the monomer excited state, resulting in a characteristic broad, featureless, and significantly red-shifted emission, typically appearing around 475-480 nm for pyrene. worktribe.comgithub.io The formation of excimers is a dynamic, concentration-dependent process. vlabs.ac.in Research on a ruthenium complex containing a 4-{2-(diphenylphosphino)phenoxy}butylpyrene ligand specifically reported the observation of intramolecular pyrene excimer emission. nih.gov The intensity of this excimer emission was found to be dependent on the coordination environment of the metal center, showing that these dynamics can be influenced by the larger molecular architecture. nih.gov

An exciplex , or "excited complex," is conceptually similar but is formed between two different types of molecules: one in an excited state (acting as a donor or acceptor) and the other in its ground state. ossila.com Exciplex formation involves a degree of charge transfer between the two constituent molecules. ossila.com Like excimers, exciplexes emit light at a lower energy (longer wavelength) than the corresponding monomer fluorescence. ossila.com The emission from an exciplex is also typically broad and structureless and its energy is highly sensitive to solvent polarity, showing more significant red-shifts in polar solvents that can stabilize the charge-transfer character of the excited complex. vlabs.ac.in

Intramolecular Charge Transfer (ICT) Pathways

Intramolecular Charge Transfer (ICT) is a fundamental process in "push-pull" molecules where an electron is transferred from an electron-donating part of the molecule to an electron-accepting part in the excited state. ossila.com This phenomenon is highly dependent on the molecular structure and the polarity of the surrounding solvent. In pyrene derivatives, the pyrene core can act as both a donor and an acceptor, and its properties can be tuned by the attachment of various substituents. researchgate.netresearchgate.net

When donor and acceptor units are connected by a single bond, twisting can occur in the excited state, leading to a Twisted Intramolecular Charge Transfer (TICT) state. ossila.comrsc.org This TICT state is often characterized by a large Stokes shift and a red-shifted emission compared to the locally excited (LE) state. The formation of a TICT state can be influenced by solvent polarity; more polar solvents can stabilize the charge-separated TICT state, leading to enhanced emission from this state. rsc.orgrsc.org For example, some pyrene derivatives exhibit a change in emission color from green to orange-red as solvent polarity increases, a phenomenon attributed to the TICT effect. worktribe.com

The direction and efficiency of ICT are strongly influenced by the substitution pattern on the pyrene core. researchgate.net Attaching donor and acceptor groups at different positions can control the ICT pathways and thus the resulting emission colors. researchgate.net For instance, strategic placement of donor and acceptor groups can lead to emissions ranging from deep-blue to green. researchgate.net Some pyrene derivatives with a donor-acceptor structure show dual emission, with a blue-shifted band corresponding to the LE state and a red-shifted band from the ICT state. ossila.com

Research has shown that even subtle structural changes can significantly impact ICT characteristics. In a study of pyrene derivatives designed for OLEDs, time-resolved spectroscopy revealed that while structural changes in nonpolar solvents were minor, polar solvents significantly affected the excited-state dynamics and charge-transfer characteristics, which in turn influenced their fluorescence behavior. rsc.org

Triplet State Management and Thermally Activated Delayed Fluorescence (TADF)

The management of triplet states is critical in organic light-emitting diodes (OLEDs) as the recombination of electrons and holes statistically produces 75% non-emissive triplet excitons and only 25% emissive singlet excitons. Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of these triplet excitons, converting them into singlets to enhance emission efficiency. mpg.deacs.org

The TADF process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). mpg.de In molecules with a small ΔE_ST, triplet excitons can be converted back to singlet excitons via reverse intersystem crossing (RISC), a process that is facilitated by thermal energy. mpg.de These newly formed singlet excitons can then decay radiatively, producing delayed fluorescence. mpg.de

Donor-acceptor molecules, where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated, are often designed to achieve a small ΔE_ST. researcher.life In such systems, the donor and acceptor units are typically electronically decoupled, often by a twisted geometry, which minimizes the exchange energy between the S₁ and T₁ states. acs.org

Pyrene derivatives have been utilized as components in TADF systems. For instance, a pyrene derivative can be covalently linked to a TADF molecule to act as a triplet acceptor. researchgate.net The triplet exciton (B1674681) generated on the TADF sensitizer (B1316253) can be transferred to the pyrene unit and subsequently undergo triplet-triplet annihilation (TTA) to generate a higher-energy singlet state, leading to upconverted fluorescence. researchgate.netchinesechemsoc.org The efficiency of these processes is dependent on factors like the triplet state lifetime and energy levels of the involved molecules. researchgate.net It is also important to note that triplet states can be quenched by molecular oxygen, making the elimination of oxygen crucial for studying and utilizing these long-lived states. acs.org

Photo-induced Electron Transfer (PET) Mechanisms

Photo-induced Electron Transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation, resulting in the formation of a charge-separated state. wikipedia.orgresearchgate.net This process is a primary mechanism for the quenching of fluorescence. wikipedia.orgnih.gov In the context of a single molecule, PET can occur between a fluorophore and a quencher moiety.

The fundamental steps of PET involve the excitation of the fluorophore, followed by electron transfer from a donor to the excited fluorophore or from the excited fluorophore to an acceptor. wikipedia.org The result is the formation of a radical ion pair, which typically deactivates non-radiatively, thus quenching the fluorescence. worktribe.com The feasibility of PET is governed by the thermodynamics of the electron transfer process, which depends on the oxidation potential of the donor, the reduction potential of the acceptor, and the excited state energy of the fluorophore. researchgate.net

In the design of fluorescent chemosensors based on pyrene derivatives, the PET mechanism is often employed. A typical design involves linking the pyrene fluorophore to a receptor unit that can bind to a specific analyte (e.g., a metal ion). worktribe.comrsc.org In the absence of the analyte, the lone pair electrons of the receptor can quench the pyrene fluorescence via PET. rsc.org Upon binding of the analyte to the receptor, the energy of the donor orbital is lowered, inhibiting the PET process and leading to a "turn-on" fluorescence response, an effect often referred to as chelation-enhanced fluorescence (CHEF). worktribe.com

Structure-Photophysical Property Relationships

The photophysical properties of 4-butylpyrene derivatives are intricately linked to their molecular structure. Specific structural modifications can be used to fine-tune their absorption and emission characteristics, quantum yields, and excited-state lifetimes.

Influence of Steric Hindrance and Substituent Electronic Effects

The introduction of substituents onto the pyrene core has profound effects on its photophysical properties, driven by both steric and electronic interactions. Bulky substituents can induce steric hindrance that alters the molecular conformation and packing in the solid state. worktribe.comfigshare.com

Steric Hindrance: A major challenge with pyrene-based materials is the tendency for the planar pyrene cores to form π-π stacking aggregates, which often leads to excimer formation and fluorescence quenching. figshare.comuky.edu Introducing bulky groups, such as tert-butyl or phenyl groups, can effectively inhibit these detrimental intermolecular interactions. figshare.comuky.edu This steric hindrance can prevent the formation of excimers and lead to enhanced fluorescence quantum yields in the solid state. figshare.comcore.ac.uk For example, tetrasubstituted, sterically congested pyrenes can exhibit bright blue light emission in both solution and the solid state due to the twisting of the substituent groups relative to the pyrene plane, which prevents close packing. uky.edu The size and position of the substituent are critical; for instance, different cyclic ketones used as bridging groups in pyrene derivatives can lead to vastly different aggregation behaviors, with one derivative being aggregation-induced emission (AIE) active while another is not, purely due to steric effects. worktribe.com

Electronic Effects: The electronic nature of substituents (electron-donating or electron-withdrawing) can significantly modulate the energy levels of the HOMO and LUMO of the pyrene system, thereby tuning the absorption and emission wavelengths. researchgate.netresearchgate.net Introducing electron-donating groups like amino or methoxy (B1213986) groups, or electron-withdrawing groups like cyano or boryl groups, can create donor-acceptor systems that exhibit ICT, as discussed previously. acs.orgnih.gov For example, substituting pyrene with diphenylamino donor groups and dimesitylboryl acceptor groups at the 4- and 9-positions leads to compounds with allowed S₀ → S₁ transitions and moderate fluorescence quantum yields. acs.orgnih.gov Alkyl groups, while often considered for their steric bulk and solubility-enhancing effects, can also influence the photophysics through σ-π conjugation, which has been shown to enhance the fluorescence quantum yield of the pyrene chromophore. researchgate.net

Table 1: Effect of Substituents on the Photophysical Properties of Pyrene Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Substituent(s) | Emission Max (nm) | Quantum Yield (Φ_f) | Key Finding | Reference |

|---|---|---|---|---|---|

| Pyrene-cyclopentanone | Cyclic ketone bridge | 511-573 (in solution) | - | Exhibits Twisted Intramolecular Charge Transfer (TICT). worktribe.com | worktribe.com |

| Pyrene-cyclohexanone | Cyclic ketone bridge | 390, 460, 550 (in solid) | 0.048 (in solid) | Shows Aggregation-Induced Emission (AIE) due to steric effects. worktribe.comgdut.edu.cn | worktribe.comgdut.edu.cn |

| 4-diphenylamino-2,7-di(tert-butyl)pyrene | Donor: -NPh₂ | 448 | 0.58 | Donor substitution leads to moderate quantum yield. acs.orgnih.gov | acs.orgnih.gov |

| 4,9-bis(diphenylamino)-2,7-di(tert-butyl)pyrene | Donor: -NPh₂ | 506 | 0.53 | Disubstitution with donors red-shifts emission. acs.orgnih.gov | acs.orgnih.gov |

| 4,9-bis(BMes₂)-pyrene | Acceptor: -BMes₂ | 545 | 0.35 | Acceptor substitution leads to significant red-shift. acs.orgnih.gov | acs.orgnih.gov |

π-Conjugation Length and Directionality on Emission

The extent and direction of π-conjugation in pyrene derivatives are critical determinants of their emission properties. Extending the π-conjugated system generally leads to a bathochromic (red) shift in both the absorption and emission spectra. core.ac.ukgdut.edu.cn

This effect is clearly observed when increasing the number of π-conjugated substituents on the pyrene core. For instance, progressing from a mono-substituted to a tetrakis-pyrenyl-substituted pyrene results in a gradual red-shift of the absorption maximum due to the increasing π-conjugation. core.ac.uk Similarly, attaching fluorenyl or phenyl groups to the 1,3,6,8-positions of pyrene causes significant red-shifts compared to the parent pyrene. core.ac.uk

The directionality of charge transfer within a π-conjugated system also plays a crucial role. In donor-acceptor type pyrene derivatives, varying the attachment positions of the donor and acceptor groups can change the π-conjugation direction and thus control the ICT pathways, leading to tunable fluorescence emission colors. researchgate.net The introduction of heterocyclic moieties, such as pyrazole, can also extend the π-electron network, and the addition of acceptor groups to these moieties can create D-π-A type molecules with improved optical properties. sci-hub.se Ladder-type polymers incorporating pyrene units demonstrate how rigidifying the structure to ensure planarization and maximize π-conjugation can lead to materials with desirable electronic properties for applications like solar cells. researchgate.net

Torsion Angle and Helical Conformation Effects

The three-dimensional structure of pyrene derivatives, particularly the torsion angles between the pyrene core and its substituents, significantly impacts their photophysical behavior. Large torsion angles, often induced by steric hindrance, can disrupt π-conjugation, leading to a hypsochromic (blue) shift in the emission spectrum.

In many substituted pyrenes, the peripheral phenyl or other aromatic rings are twisted relative to the central pyrene core. rsc.orggdut.edu.cn For example, in a 1-methyl benzoate-pyrene derivative, a calculated dihedral angle of 56° between the methyl benzoate (B1203000) and pyrene moieties imparts steric hindrance that prevents excimer formation, resulting in pure blue monomer emission. rsc.org In pyrene-based hexaarylbenzene derivatives, large twist angles between the peripheral rings and the central benzene (B151609) core (ranging from 54° to 76°) effectively hinder molecular aggregation. gdut.edu.cn

The relationship between torsion angle and photophysical properties has been studied through computational methods. Potential energy surface scans, varying the torsion angle between the pyrene and a substituent, show that different conformations can exist with small energy barriers between them. worktribe.com This conformational flexibility can influence the observed optical properties.

In more complex structures like pyrene-based helicenes, the torsion angle of the helical scaffold is a key factor. worktribe.com The helical twist determines the extent of π-π interactions between stacked molecules and influences the frontier molecular orbital energy levels (HOMO and LUMO). worktribe.com The twisted structure of pyrene-based worktribe.comhelicenes, for instance, is credited for a considerable blueshift in their emission compared to their non-cyclized precursors. worktribe.com

Table 2: Influence of Torsion Angle on Pyrene Derivative Properties This table is interactive. Click on the headers to sort the data.

| Derivative Type | Torsion Angle (°) | Consequence | Reference |

|---|---|---|---|

| 1-Methyl benzoate-pyrene | 56 | Prevents excimer formation, results in blue monomer emission. | rsc.org |

| Pyrene-based hexaarylbenzene | 54 - 76 | Hinders molecular aggregation. | gdut.edu.cn |

| Phenyl-substituted pyrene | 22.45 | Represents a minimum energy conformation. | worktribe.com |

| Pyrene-based uky.eduHelicenes | Varies with structure | Determines π-π interactions and frontier orbital energy levels. | worktribe.com |

Computational and Theoretical Studies of 4 Butylpyrene

Quantum Chemical Modeling of Electronic Structures: Awaiting Exploration

Detailed quantum chemical modeling of 4-butylpyrene, which would provide a foundational understanding of its electronic characteristics, has yet to be undertaken.

Density Functional Theory (DFT) for Ground State Properties: No Available Data

There are no published studies that have employed Density Functional Theory (DFT) to calculate the ground state properties of 4-butylpyrene. Such calculations would be crucial for determining its optimized geometry, electronic energy, and the distribution of electron density.

Time-Dependent DFT (TD-DFT) for Excited States: An Uncharted Territory

Similarly, the excited state properties of 4-butylpyrene have not been investigated using Time-Dependent DFT (TD-DFT). This type of analysis is essential for understanding the molecule's absorption and emission spectra, as well as its behavior upon photoexcitation, which is critical for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Spin Distribution: A Knowledge Gap

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and spin distribution for 4-butylpyrene is not available in the scientific literature. This information is fundamental for predicting its electron-donating and -accepting capabilities, as well as its reactivity in various chemical transformations.

Reaction Mechanism Predictions and Energetic Landscapes: An Open Question

The prediction of reaction mechanisms and the mapping of energetic landscapes for reactions involving 4-butylpyrene through computational methods remain unexplored.

Mechanistic Pathways of Functionalization Reactions: Yet to Be Modeled

Computational studies detailing the mechanistic pathways of functionalization reactions specifically for 4-butylpyrene have not been reported. Understanding these pathways is key to developing synthetic strategies for creating novel materials with tailored properties.

Regioselectivity and Stereoselectivity Predictions: An Unanswered Question

There are no computational predictions regarding the regioselectivity and stereoselectivity of reactions involving 4-butylpyrene. Such studies would be invaluable for guiding synthetic efforts to achieve specific isomers of functionalized 4-butylpyrene with desired photophysical or electronic properties.

Activation Energies and Reaction Kinetics

Activation energy (Ea) is a critical concept in chemical kinetics, representing the minimum energy required for a chemical reaction to occur. numberanalytics.comlongdom.org It serves as an energy barrier that reactants must overcome to transform into products. longdom.org The rate of a reaction is exponentially dependent on the activation energy, as described by the Arrhenius equation; a higher activation energy corresponds to a slower reaction rate. purdue.edukhanacademy.org The energy for overcoming this barrier typically comes from the kinetic energy of colliding molecules, which is why reaction rates generally increase with temperature. purdue.edukhanacademy.org

Computational chemistry provides powerful tools for calculating activation energies, particularly for conformational changes like bond rotation. For molecules with bulky substituents on an aromatic core, such as the tert-butyl group on a pyrene (B120774) framework, these calculations are essential for understanding the molecule's dynamic behavior in the solid state.

In a study on t-butyl aromatic compounds, including the structurally related 2,7-di-t-butylpyrene, density functional theory (DFT) was used to calculate the energy barriers for the rotation of the t-butyl group and its constituent methyl groups. aip.org These calculations were performed on both isolated molecules and on molecular clusters built from X-ray diffraction data to simulate the solid-state environment and account for intermolecular interactions. aip.org The calculated rotational barrier for the t-butyl group in 2,7-di-t-butylpyrene was found to be unusually high, a fact attributed to significant intermolecular interactions within the crystal structure. aip.org

Table 1: Calculated Rotational Barriers for t-Butyl and Methyl Groups in 2,7-di-t-butylpyrene Data derived from studies on the structurally similar 2,7-di-t-butylpyrene.

| Rotor | Isolated Molecule Barrier (kJ/mol) | Crystal Cluster Barrier (kJ/mol) |

| t-Butyl Group | 4.8 | 65.7 |

| Methyl Group 1 | 13.9 | 16.4 |

| Methyl Group 2 | 13.9 | 15.6 |

| Methyl Group 3 | 13.9 | 15.6 |

| Source: AIP Publishing aip.org |

Prediction of Material Properties and Interactions

Simulation of Photophysical and Electrochemical Parameters

Computational methods are widely used to predict the photophysical (light absorption and emission) and electrochemical (redox potentials) properties of pyrene derivatives. These properties are intrinsically linked to the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Theoretical studies on pyrenes substituted at the 4-position have shown that the introduction of electron-donating or electron-accepting groups can tune the HOMO and LUMO energy levels, thereby altering the photophysical and electrochemical characteristics. researchgate.netnih.gov For instance, in a study of various substituted pyrenes, theoretical calculations were performed alongside experimental measurements to understand these properties. researchgate.net Cyclic voltammetry results for purpurinimide-cyanine dye conjugates, which contain a complex pyrene-like core, show distinct oxidation and reduction potentials that can be computationally modeled. nih.gov